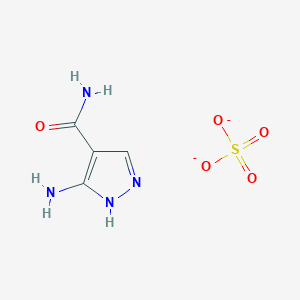
5-amino-1H-pyrazole-4-carboxamide;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1H-pyrazole-4-carboxamide;sulfate is a heterocyclic compound with the molecular formula C4H8N4O5S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carboxamide involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%).
Industrial Production Methods
Industrial production of 5-amino-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 5-amino-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-Amino-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated as a potential anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of FGFRs by binding irreversibly to the receptor. This binding inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation . The compound’s ability to target both wild-type and gatekeeper mutants of FGFRs makes it a promising candidate for anticancer drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
- 3-Amino-4-pyrazolecarboxamide hemisulfate salt
- 1-Methyl-4-phenyl-5-aminopyrazole
Uniqueness
Compared to similar compounds, 5-amino-1H-pyrazole-4-carboxamide stands out due to its potent inhibitory activity against FGFRs and its ability to overcome drug resistance caused by gatekeeper mutations. This makes it a valuable compound in the development of targeted cancer therapies.
Propiedades
Fórmula molecular |
C4H6N4O5S-2 |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
5-amino-1H-pyrazole-4-carboxamide;sulfate |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)/p-2 |
Clave InChI |
RHMSRJURIHDMNK-UHFFFAOYSA-L |
SMILES canónico |
C1=NNC(=C1C(=O)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)
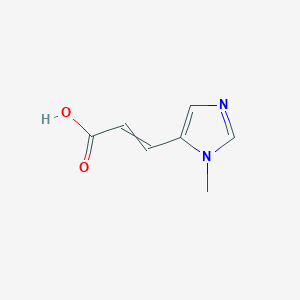
![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)
![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
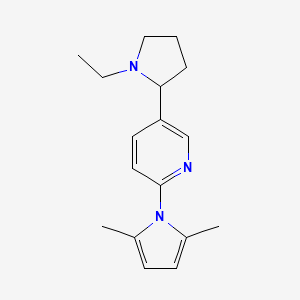
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)
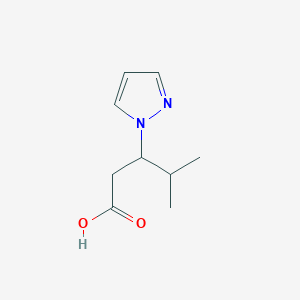
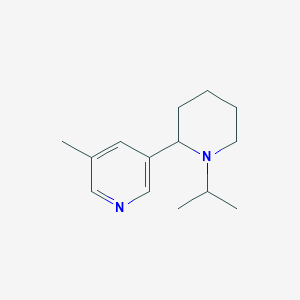
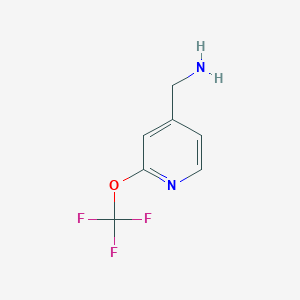
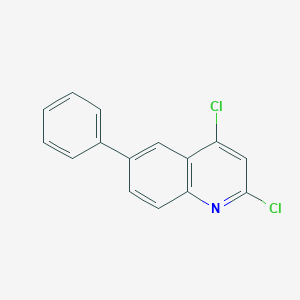
![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



